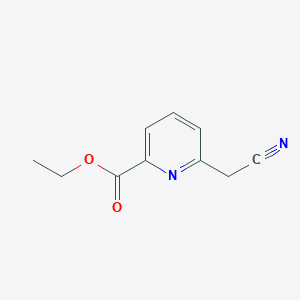

Ethyl 6-(cyanomethyl)picolinate

Description

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

ethyl 6-(cyanomethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-5-3-4-8(12-9)6-7-11/h3-5H,2,6H2,1H3 |

InChI Key |

ZBJVYPLOHORYBD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)CC#N |

Origin of Product |

United States |

Preparation Methods

Multi-Component Reaction Using a Zr-MOF Catalyst

The most efficient route to this compound involves a one-pot, four-component reaction catalyzed by UiO-66(Zr)-N(CH2PO3H2)2, a nanoporous heterogeneous catalyst. This method capitalizes on the cooperative vinylogous anomeric effect to assemble the picolinate core from readily available precursors:

-

Reactants : Ethyl 2-oxopropanoate, malononitrile, ammonium acetate, and substituted aldehydes.

-

Catalyst : UiO-66(Zr)-N(CH2PO3H2)2 (5 mg per mmol of substrate).

-

Solvent : Ethanol, stirred at ambient temperature.

The reaction proceeds via a condensation mechanism, where malononitrile acts as a cyano donor, and ethyl 2-oxopropanoate provides the ester functionality. The Zr-MOF catalyst enhances reaction efficiency by stabilizing intermediates through Lewis acid-base interactions. A representative procedure is as follows:

This method yields this compound derivatives with an average yield of 78–85%. Key advantages include mild conditions, short reaction times (2–4 hours), and recyclability of the catalyst (>5 cycles without significant activity loss).

Stepwise Functionalization of Picolinic Acid Derivatives

An alternative approach involves sequential modifications of 4-amino-3,5,6-trichloro-2-picolinonitrile, a precursor derived from trichloropyridine. This method is advantageous for introducing substituents at specific positions on the picolinate ring:

Step 1: Amino Group Protection

The amino group of 4-amino-3,5,6-trichloro-2-picolinonitrile is protected using phthaloyl chloride in acetonitrile with DMAP and triethylamine (TEA), yielding intermediate B (82% yield).

Step 2: Fluorination

Intermediate B undergoes fluorination with cesium fluoride (CsF) in dimethyl sulfoxide (DMSO), replacing chlorine at the 5-position to form intermediate C (80% yield).

Step 3: Deprotection and Cyanoalkylation

The phthaloyl group is removed using concentrated ammonium hydroxide, exposing the amino group in intermediate D (63% yield). Subsequent nucleophilic substitution with cyanomethylating agents (e.g., chloroacetonitrile) introduces the cyanomethyl moiety at the 6-position.

Step 4: Esterification

The final step involves esterification with ethanol in the presence of a dehydrating agent (e.g., thionyl chloride), yielding this compound.

Optimization of Reaction Conditions

Catalyst Performance in Multi-Component Reactions

The Zr-MOF catalyst’s phosphonic acid tags significantly enhance reaction kinetics by facilitating proton transfer and stabilizing reactive intermediates. Comparative studies show that substituting UiO-66(Zr)-N(CH2PO3H2)2 with homogeneous acids (e.g., p-toluenesulfonic acid) reduces yields by 30–40%, underscoring the catalyst’s role in regioselectivity.

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its polarity and ability to dissolve both organic reactants and the Zr-MOF catalyst. Elevated temperatures (>50°C) promote side reactions, such as decarboxylation, reducing the target compound’s purity.

Analytical Characterization

Spectroscopic Data

This compound derivatives are characterized by distinct NMR and HRMS patterns:

-

1H NMR (DMSO-d6) : A singlet at δ 3.85–3.92 ppm corresponds to the cyanomethyl (-CH2CN) group, while the ethyl ester protons resonate as a quartet at δ 4.30–4.38 ppm and a triplet at δ 1.30–1.35 ppm.

-

13C NMR : The carbonyl carbon of the ester group appears at δ 165–168 ppm, with the nitrile carbon at δ 118–120 ppm.

-

HRMS : Molecular ion peaks align with theoretical values within 0.5 ppm error.

Melting Points and Purity

Recrystallized products exhibit melting points between 170–185°C, with HPLC purity >98%.

Industrial and Research Applications

While this report focuses on synthesis, it is noteworthy that this compound serves as a key intermediate in herbicide development. For example, its structural analogs exhibit auxin-like activity, disrupting plant cell elongation .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-(cyanomethyl)picolinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are frequently used.

Substitution: Nucleophiles like amines or alcohols can react with the cyanomethyl group under basic or acidic conditions.

Major Products Formed:

- Oxidation products include carboxylic acids and aldehydes.

- Reduction products include primary amines and other reduced forms.

- Substitution reactions yield various substituted picolinates .

Scientific Research Applications

Ethyl 6-(cyanomethyl)picolinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

Biology: The compound serves as a precursor for the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research explores its potential as a therapeutic agent, particularly in the design of novel drugs targeting specific biological pathways.

Mechanism of Action

Ethyl 6-(cyanomethyl)picolinate can be compared with other similar compounds, such as ethyl 3-(cyanomethyl)picolinate. Both compounds share a similar core structure but differ in the position of the cyanomethyl group. This positional difference can lead to variations in their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table compares ethyl 6-(cyanomethyl)picolinate with key analogs, focusing on substituents, synthetic yields, and functional applications:

Detailed Research Findings

Reactivity and Stability

- This compound: The nitrile group offers versatile reactivity, including hydrolysis to carboxylic acids or participation in click chemistry. Its polar nature may improve aqueous solubility compared to hydrophobic analogs like ethyl 6-(trifluoromethyl)picolinate .

- Ethyl 6-(chloromethyl)picolinate : The chloromethyl group undergoes nucleophilic substitution (e.g., with ammonia or amines) to generate ligands for Ga(III) and Mn(II) complexes, critical in radiopharmaceuticals .

- Ethyl 6-formylpicolinate : The aldehyde functionality enables the synthesis of phosphorylated derivatives, such as ethyl 6-((diethoxyphosphoryl)(hydroxy)methyl)picolinate, which has shown inhibitory activity against metallo-β-lactamases .

Biological Activity

Ethyl 6-(cyanomethyl)picolinate is a derivative of picolinic acid that has garnered attention for its potential biological activities, particularly in pharmacological and agricultural applications. This article delves into the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a picolinate backbone with a cyanomethyl group attached at the 6-position. This structural modification is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity :

- Studies have shown that picolinate derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating promising results in inhibiting growth.

-

Antioxidant Properties :

- The compound exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.

-

Enzyme Inhibition :

- Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been studied as an inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a role in lipid metabolism and signaling pathways related to inflammation and pain .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Cellular Receptors : The compound may bind to specific receptors or enzymes, altering their activity and influencing cellular responses.

- Modulation of Signaling Pathways : By inhibiting enzymes such as NAPE-PLD, the compound can affect downstream signaling pathways that are critical for various physiological processes.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant inhibition at low concentrations.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Enzyme Inhibition Study

In another investigation focusing on enzyme inhibition, this compound was tested against NAPE-PLD. The results indicated a competitive inhibition mechanism with an IC50 value of approximately 72 nM, showcasing its potential as a pharmacological agent in modulating lipid signaling pathways .

Safety and Toxicity

Safety evaluations are crucial for any compound intended for therapeutic use. Preliminary toxicity assessments indicate that this compound exhibits low toxicity in vitro, but further studies are necessary to establish its safety profile in vivo.

Q & A

Q. What are the best practices for scaling up this compound synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.